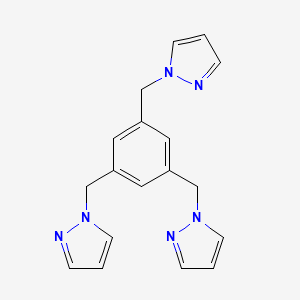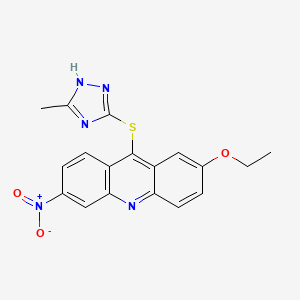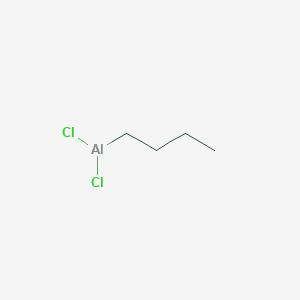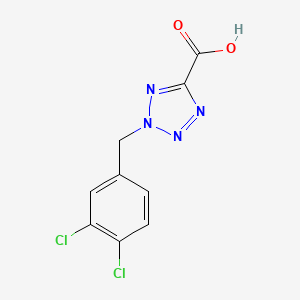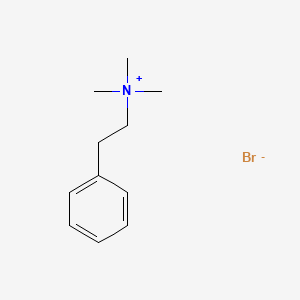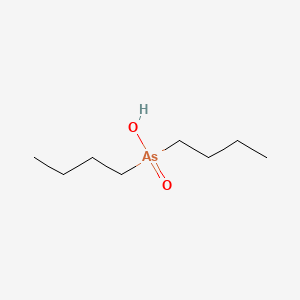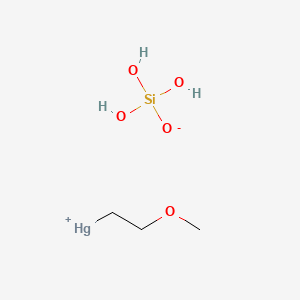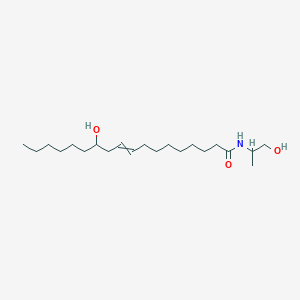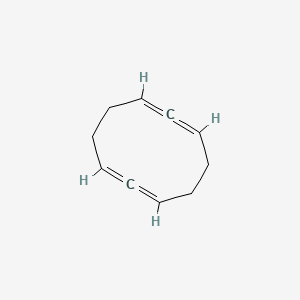
1,2,6,7-Cyclodecatetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,6,7-Cyclodecatetraene is an organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.2023 g/mol It is a cyclic hydrocarbon characterized by four conjugated double bonds within a ten-membered ring structure
Méthodes De Préparation
The synthesis of 1,2,6,7-Cyclodecatetraene can be achieved through several synthetic routes. One common method involves the cyclization of linear polyenes under specific reaction conditions. For instance, the cyclization of 1,5,9-decatriene can be catalyzed by transition metals to form this compound . Industrial production methods often involve the use of high-pressure and high-temperature conditions to facilitate the cyclization process, ensuring a higher yield of the desired product.
Analyse Des Réactions Chimiques
1,2,6,7-Cyclodecatetraene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of epoxides or diketones.
Reduction: Reduction reactions can be carried out using in the presence of a , resulting in the formation of cyclodecane.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane , and controlled temperatures to optimize the reaction outcomes. Major products formed from these reactions include epoxides, diketones, cyclodecane, and halogenated cyclodecatetraenes .
Applications De Recherche Scientifique
1,2,6,7-Cyclodecatetraene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Research has explored its potential as a building block for biologically active compounds.
Medicine: Studies are investigating its use in the development of new pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Mécanisme D'action
The mechanism by which 1,2,6,7-Cyclodecatetraene exerts its effects involves its ability to participate in conjugated π-electron systems , which allows it to undergo various chemical transformations. The molecular targets and pathways involved include interaction with transition metal catalysts and formation of coordination complexes that facilitate its reactivity in different chemical environments .
Comparaison Avec Des Composés Similaires
1,2,6,7-Cyclodecatetraene can be compared with other cyclic polyenes such as 1,3,5,7-Cyclooctatetraene and 1,3,5,7,9-Cyclodecapentaene . While these compounds share similar structural features, this compound is unique due to its specific arrangement of double bonds and its stability under various reaction conditions. Similar compounds include:
- 1,3,5,7-Cyclooctatetraene
- 1,3,5,7,9-Cyclodecapentaene
- Cyclododecahexaene
Propriétés
Numéro CAS |
30154-99-5 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1,5-6,10H,2,4,7,9H2 |
Clé InChI |
ADAQQPDXZURMQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C=CCCC=C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
